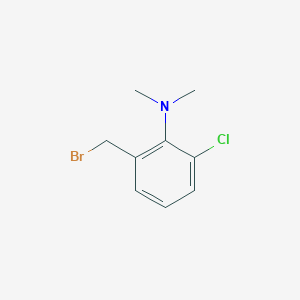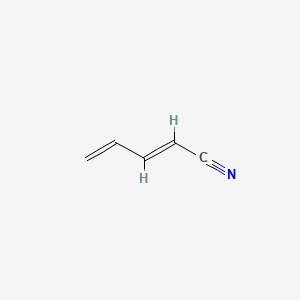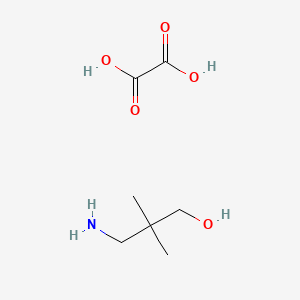
3-amino-2,2-dimethylpropan-1-ol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2,2-dimethylpropan-1-ol;oxalic acid is a compound that combines 3-amino-2,2-dimethylpropan-1-ol with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
3-amino-2,2-dimethylpropan-1-ol can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropanal with ammonia and hydrogen, yielding 3-amino-2,2-dimethylpropan-1-ol . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 3-amino-2,2-dimethylpropan-1-ol involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-amino-2,2-dimethylpropan-1-ol, such as cyclic carbamates and neopentyldiamine .
Scientific Research Applications
3-amino-2,2-dimethylpropan-1-ol;oxalic acid has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of cyclic carbamates and cryptophycin analogues.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to participate in chemical reactions that modify the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropan-1-ol: Similar in structure but with a different substitution pattern.
3-amino-2-methylpropan-1-ol: Another similar compound with a different arrangement of functional groups.
Uniqueness
3-amino-2,2-dimethylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H15NO5 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-2,2-dimethylpropan-1-ol;oxalic acid |
InChI |
InChI=1S/C5H13NO.C2H2O4/c1-5(2,3-6)4-7;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZBWYFJITEDKIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B12330684.png)
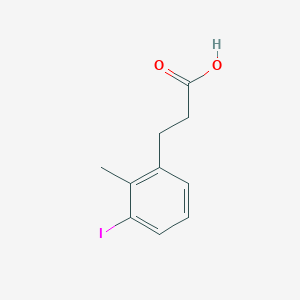
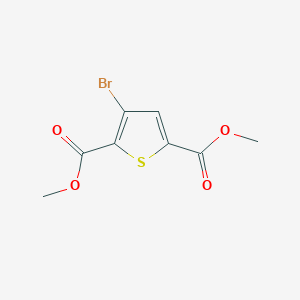
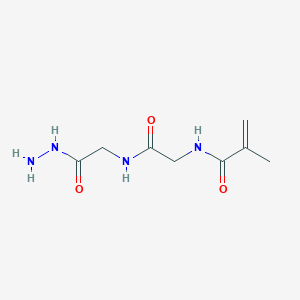
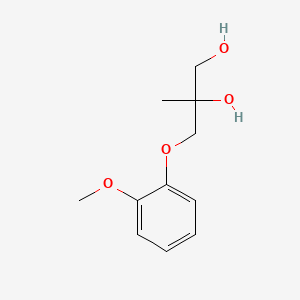

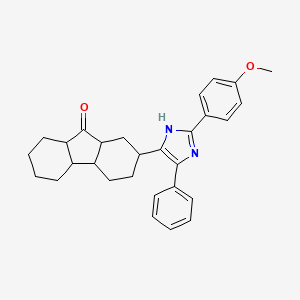
![[D-P-CL-Phe(6),leu(17)]-vasoactive intestinal peptide human, porcine, rat](/img/structure/B12330706.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12330722.png)

